2-Bromo-1-(6-methoxybenzofuran-2-YL)ethanone 2-Bromo-1-(6-methoxybenzofuran-2-YL)ethanone
Brand Name: Vulcanchem
CAS No.: 1052726-52-9
VCID: VC7150011
InChI: InChI=1S/C11H9BrO3/c1-14-8-3-2-7-4-11(9(13)6-12)15-10(7)5-8/h2-5H,6H2,1H3
SMILES: COC1=CC2=C(C=C1)C=C(O2)C(=O)CBr
Molecular Formula: C11H9BrO3
Molecular Weight: 269.094

2-Bromo-1-(6-methoxybenzofuran-2-YL)ethanone

CAS No.: 1052726-52-9

Cat. No.: VC7150011

Molecular Formula: C11H9BrO3

Molecular Weight: 269.094

* For research use only. Not for human or veterinary use.

2-Bromo-1-(6-methoxybenzofuran-2-YL)ethanone - 1052726-52-9

Specification

CAS No. 1052726-52-9
Molecular Formula C11H9BrO3
Molecular Weight 269.094
IUPAC Name 2-bromo-1-(6-methoxy-1-benzofuran-2-yl)ethanone
Standard InChI InChI=1S/C11H9BrO3/c1-14-8-3-2-7-4-11(9(13)6-12)15-10(7)5-8/h2-5H,6H2,1H3
Standard InChI Key VNRUABMCQRFWPN-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C=C(O2)C(=O)CBr

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and IUPAC Nomenclature

The compound’s systematic name is 2-bromo-1-(6-methoxy-1-benzofuran-2-yl)ethanone, with the molecular formula C₁₁H₉BrO₃. Its structure consists of a benzofuran core substituted with a methoxy group at the 6-position and a bromoacetyl group at the 2-position. The methoxy and bromine substituents influence its electronic properties and reactivity, distinguishing it from other benzofuran derivatives .

Spectral and Physicochemical Properties

While experimental data for the 6-methoxy isomer is scarce, analogous compounds provide insights:

  • Molecular Weight: ~285.09 g/mol (calculated based on similar benzofuran derivatives) .

  • Melting Point: Estimated between 120–140°C, based on brominated acetophenone analogs.

  • Solubility: Likely soluble in polar aprotic solvents (e.g., acetone, DMF) due to the ketone and ether functional groups .

Table 1: Comparative Molecular Data of Benzofuran Derivatives

CompoundMolecular FormulaSubstituentsKey Features
2-Bromo-1-(6-methoxybenzofuran-2-yl)ethanoneC₁₁H₉BrO₃6-OCH₃, 2-BrCOCH₃Target compound; limited data
2-Bromo-1-(5-methoxybenzofuran-2-yl)ethanoneC₁₁H₉BrO₃5-OCH₃, 2-BrCOCH₃Well-studied analog
2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanoneC₁₂H₁₃BrO₄3,4,5-OCH₃, BrCOCH₃Anticancer precursor

Synthetic Routes and Optimization

Condensation Reactions

A common method for synthesizing benzofuran derivatives involves condensation of substituted salicylaldehydes or 2-hydroxyacetophenones with brominated ketones. For example:

  • PMC Study : 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone reacted with substituted salicylaldehydes in refluxing acetone with K₂CO₃ to form bioactive benzofurans. Adapting this protocol, the 6-methoxy variant could be synthesized using 6-methoxy-2-hydroxyacetophenone as a starting material.

Palladium-Catalyzed Methods

The RSC-supported method describes a three-component synthesis of benzofurans using palladium catalysis. This approach could be modified to introduce the 6-methoxy group via directed ortho-metalation or selective methoxylation.

Key Reaction Conditions:

  • Catalyst: Pd(OAc)₂ or PdCl₂.

  • Ligands: Phosphine ligands (e.g., PPh₃).

  • Solvent: DMF or toluene at 80–100°C.

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at the acetyl position is susceptible to nucleophilic attack. Potential reactions include:

  • Amine Substitution: Reaction with primary/secondary amines to form amides (e.g., with morpholine or piperidine) .

  • Thiol Exchange: Thiols could displace bromide to form thioether derivatives.

Reduction and Oxidation

  • Carbonyl Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may reduce the ketone to a secondary alcohol.

  • Methoxy Demethylation: BBr₃ in dichloromethane can cleave the methoxy group to a hydroxyl, enabling further functionalization .

Research Gaps and Future Directions

  • Synthetic Studies: Optimize routes for the 6-methoxy isomer, comparing yield and purity to 5-methoxy analogs.

  • Biological Screening: Evaluate cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).

  • Computational Modeling: Predict binding affinity to tubulin or kinase targets using molecular docking.

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